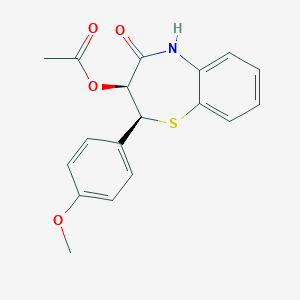

(2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

Description

This compound belongs to the 1,5-benzothiazepine class, characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur. Its structure features a cis-configuration at the 2S and 3S positions, an acetyloxy group at position 3, and a 4-methoxyphenyl substituent at position 2. The molecular formula is C₁₈H₁₇NO₄S (MW: 343.4 g/mol). It is a key intermediate or derivative in the synthesis of therapeutic agents like diltiazem, a calcium channel blocker .

Properties

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLRIRQZTCFCSE-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455591 | |

| Record name | (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87447-47-0 | |

| Record name | (2S,3S)-2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087447470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,3S)-2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-3-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825VH5J6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions, including cyclization and acylation processes. The synthetic pathway typically includes:

- Formation of the benzothiazepine core through cyclization reactions.

- Introduction of the acetyloxy and methoxy groups via acylation and methylation techniques.

The detailed synthetic routes can vary, but they generally follow established methodologies for generating substituted benzothiazepines .

Antioxidant Properties

Research has shown that derivatives of 1,5-benzothiazepin-4(5H)-one exhibit significant antioxidant activities. The compound was evaluated using various assays such as:

- DPPH Assay : Demonstrated effective scavenging of free radicals.

- Metal Ion-Chelating Assays : Showed strong chelation capabilities, reducing oxidative stress in cellular systems.

These findings suggest that this compound could serve as a protective agent against oxidative damage in biological systems .

Anti-Angiogenic Activity

The anti-angiogenic properties were assessed using the shell-less chick embryo model (CAM assay). Specific derivatives demonstrated:

- Inhibition of capillary proliferation : Compounds similar to (2S)-cis-3-(Acetyloxy) showed promising results in reducing angiogenesis, which is crucial in tumor growth and metastasis.

This activity indicates a potential role in cancer therapeutics by limiting tumor vascularization .

Pharmacological Potential

Benzothiazepine derivatives have been explored for various pharmacological effects including:

- Antihypertensive effects : Similar compounds have been noted for their ability to modulate calcium channels.

- Antitumor activity : The compound's ability to inhibit angiogenesis may contribute to its antitumor properties.

Case Studies

Several studies have highlighted the biological efficacy of related benzothiazepine compounds:

- Study on Antioxidant Activity :

- Anti-Angiogenic Effects in Cancer Models :

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₈H₁₇NO₄S

- Molecular Weight : 343.40 g/mol

- CAS Number : 87447-47-0

The structure features a benzothiazepine core with an acetyloxy group and a methoxyphenyl substituent, contributing to its biological activity.

Pharmacological Applications

1. Cardiovascular Effects

One of the primary applications of this compound is in cardiovascular medicine. It is related to diltiazem, a well-known calcium channel blocker used to treat hypertension and angina. The compound exhibits vasodilatory effects by antagonizing calcium ion actions on membrane functions, which can lead to reduced blood pressure and improved blood flow .

2. Antitumor Activity

Recent studies have indicated that benzothiazepine derivatives possess antitumor properties. Research has shown that compounds similar to (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

There is emerging evidence suggesting that benzothiazepines may have neuroprotective effects. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Antihypertensive Effects :

- Anticancer Research :

- Neuroprotection Trials :

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes critical structural and functional differences:

*Note: The target compound’s CAS number is inferred from its hydrochloride salt (CAS 31953-18-1, ).

Physicochemical Properties

| Property | Target Compound | Hydroxy Analog | Diltiazem HCl |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~1.8 | ~3.0 |

| Solubility | Low in water | Moderate in water | High (HCl salt form) |

| Metabolic Stability | High (acetylated) | Low (hydroxy) | Moderate |

The acetyloxy group in the target compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to diltiazem’s hydrochloride salt .

Preparation Methods

Core Benzothiazepinone Synthesis via Cyclization Reactions

The foundational step in synthesizing the target compound involves constructing the 1,5-benzothiazepinone core. A widely adopted method begins with o-aminothiophenol and methyl propiolate as starting materials . Under nitrogen protection, these reactants undergo cyclization in the presence of an organic base (e.g., triethylamine) at temperatures ranging from −30°C to 180°C. The reaction proceeds via nucleophilic attack of the thiol group on the electron-deficient alkyne, followed by intramolecular cyclization to form the seven-membered benzothiazepinone ring.

Key Reaction Conditions:

-

Solvent: Toluene or dichloromethane

-

Temperature: −30°C (initial) → 90–180°C (cyclization)

This method prioritizes Z-configuration olefin intermediates due to their lower steric strain, facilitating higher yields compared to alternative pathways .

Asymmetric Epoxidation for Stereochemical Control

| Parameter | Value |

|---|---|

| Catalyst | Ti(OiPr)₄/(R,R)-diethyl tartrate |

| Solvent | Dichloromethane |

| Temperature | −30°C to 60°C |

| Reaction Time | 2–6 hours |

| Enantiomeric Excess | 92–95% |

SN2 Reaction with 4-Methoxyphenyl Nucleophiles

The epoxide intermediate undergoes stereochemical inversion via an SN2 mechanism using 4-methoxyphenylmagnesium bromide . This step installs the 4-methoxyphenyl group at position 2 while preserving the desired (2S,3S) configuration. The reaction is conducted in tetrahydrofuran (THF) at −30°C, followed by quenching with benzoic acid to stabilize the product.

Critical Considerations:

-

Grignard Reagent Stoichiometry: 1.2–1.5 equivalents to minimize side reactions.

-

Workup: Acidic quenching (pH 4–5) to protonate the magnesium alkoxide.

Mitsunobu Reaction for Hydroxy Group Functionalization

The Mitsunobu reaction is employed to convert the secondary alcohol at position 3 into the acetyloxy group. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) , the hydroxyl group undergoes nucleophilic displacement with acetic acid . This step proceeds with retention of configuration, ensuring the cis-(2S,3S) stereochemistry required for biological activity.

Reaction Setup:

| Component | Role |

|---|---|

| Acetic Acid | Nucleophile |

| DEAD | Oxidizing Agent |

| Triphenylphosphine | Reducing Agent |

| Solvent | THF or Dichloromethane |

| Temperature | 0–25°C |

| Yield | 85–92% |

Industrial-Scale Acetylation in Aromatic Solvents

For large-scale production, acetylation is conducted in aromatic solvents (e.g., toluene or xylene) to enhance reaction efficiency and simplify purification . The hydroxy intermediate is treated with acetyl chloride in the presence of an alkali metal carbonate (e.g., K₂CO₃), achieving near-quantitative conversion.

Process Advantages:

-

Solvent Recovery: Toluene can be distilled and reused.

-

Byproduct Management: HCl gas is neutralized in situ.

Resolution of Racemic Intermediates

Early synthetic routes relied on chiral resolution to isolate the desired (2S,3S) enantiomer. Racemic 3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is treated with a chiral resolving agent (e.g., L-tartaric acid), forming diastereomeric salts that are separated via fractional crystallization .

Performance Metrics:

-

Resolution Efficiency: 40–50% yield of desired enantiomer.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the predominant preparation methods:

Environmental and Economic Considerations

Modern routes prioritize atom economy and catalyst recycling . The asymmetric epoxidation method reduces waste by avoiding chromatographic separations, while the use of toluene as a solvent enables cost-effective recovery . Industrial processes report a total yield of 65–70% across all steps, with production costs minimized through continuous-flow reactor systems .

Q & A

Q. What are the key considerations for synthesizing (2S)-cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with high enantiomeric purity?

Synthesis of this benzothiazepine derivative requires precise stereochemical control. A common approach involves:

- Chiral resolution : Use of (2S,3S)-configured intermediates, such as desacetyl diltiazem hydrochloride, as starting materials to preserve stereochemistry .

- Acetylation conditions : Optimizing reaction temperature (e.g., 25–40°C) and stoichiometry of acetylating agents (e.g., acetic anhydride) to avoid racemization .

- Purification : Column chromatography with chiral stationary phases (e.g., amylose-based) to isolate the (2S)-cis isomer. Purity can be verified via HPLC with a chiral column (e.g., Chiralpak AD-H) .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

A multi-technique approach is recommended:

- X-ray crystallography : Resolve absolute configuration, particularly for resolving cis/trans isomerism in the benzothiazepine ring .

- NMR spectroscopy : Key signals include the acetyloxy proton (δ 2.1–2.3 ppm, singlet) and methoxyphenyl protons (δ 3.8 ppm, singlet). NOESY correlations confirm the cis configuration between C2 and C3 .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 374.12) .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard mitigation : The compound is classified as Xi (irritant). Use PPE (gloves, goggles) and work in a fume hood. In case of eye exposure, rinse immediately with water for 15 minutes .

- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the acetyloxy group .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound and its derivatives?

- Molecular docking : Use tools like AutoDock Vina to simulate binding to targets such as GABA receptors (anti-convulsant activity) or EGFR tyrosine kinase (anticancer activity). For example, benzothiazepines with docking scores <−100 kcal/mol show strong binding affinity .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with biological activity. Substituents at C4 and C7 positions significantly modulate anti-inflammatory potency .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Example: Conflicting reports on anticancer efficacy:

- Dose-response studies : Test across multiple concentrations (e.g., 1–100 µM) in diverse cell lines (e.g., HeLa, MCF-7). A 2021 study showed IC50 values of 12.5 µM in HeLa cells but no activity in A549 cells .

- Mechanistic validation : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., survivin downregulation for apoptosis induction) .

Q. How can impurities in synthesized batches be identified and quantified?

Reference standards from pharmacopeias are essential:

- EP/USP impurities : For example, Impurity B(EP) (2S,3S)-2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate (CAS 87447-47-0) is a common byproduct .

- UPLC-MS analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile/0.1% formic acid. Limit of detection (LOD) for impurities is typically 0.1% .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.